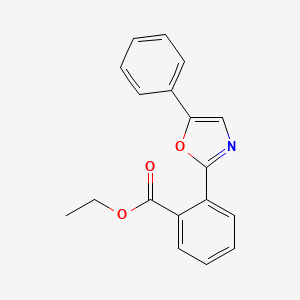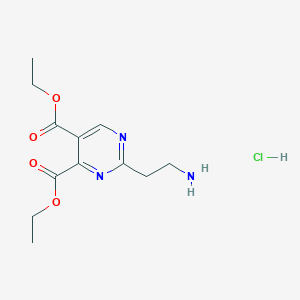![molecular formula C8H9N5O3 B14803547 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and oxadiazole rings
準備方法
The synthesis of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-oxadiazole with ethyl pyrimidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications .
科学的研究の応用
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
類似化合物との比較
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings also show comparable properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new materials and therapeutic agents .
特性
分子式 |
C8H9N5O3 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c9-7-12-11-6(16-7)2-4-13-3-1-5(14)10-8(13)15/h1,3H,2,4H2,(H2,9,12)(H,10,14,15) |
InChIキー |
QKVYUMVOVMVHKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)



methyl}propanedinitrile](/img/structure/B14803493.png)

![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)




